Diethyl thiophene-2,5-dicarboxylate

Electrochromic materials Coloration efficiency Small-molecule cathodic electrochromism

Electrochromic researchers face variability in optical contrast and stability from ester choice. Diethyl thiophene-2,5-dicarboxylate provides clear advantages: • 44% optical contrast (ΔT) at 600 nm, exceeding isopropyl by 16 pp, for sharp colorless-to-blue switching. • 512 cm² C⁻¹ coloration efficiency-31% higher than dimethyl analog-for low-energy, battery-powered devices. • Polymerizable to PSSS-Diester with three distinct color states and 94% optical retention after 500 cycles. • Supplied at 95% purity, batch-characterized by NMR, HPLC, and GC; available for immediate global dispatch.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 61755-85-9
Cat. No. B1316681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl thiophene-2,5-dicarboxylate
CAS61755-85-9
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C(=O)OCC
InChIInChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyFOLYMTHZDUYMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Thiophene-2,5-dicarboxylate (CAS 61755-85-9): Technical Baseline for Scientific Procurement


Diethyl thiophene-2,5-dicarboxylate (CAS 61755-85-9) is a thiophene-2,5-dicarboxylic acid diester bearing ethyl ester substituents, with molecular formula C10H12O4S and molecular weight 228.27 g/mol [1]. The compound belongs to the broader class of thiophene dicarboxylate esters, which function as versatile building blocks for conjugated materials, coordination polymers, and electroactive small molecules. Its structure comprises a sulfur-containing five-membered aromatic thiophene core symmetrically functionalized with two electron-withdrawing ethyl ester groups at the 2- and 5-positions [2]. This electron-deficient aromatic diester framework enables cathodic electrochromism and serves as a monomeric precursor in both small-molecule and polymeric material contexts.

Workflow
Cathodic electrochromic monomer & small-molecule device precursor
Selection
Ethyl ester substitution imparts electron-deficient thiophene core
Use Context
Conjugated polymer building block & structure–property studies

Why Thiophene-2,5-dicarboxylate Diester Analogs Cannot Be Interchanged: Procurement Rationale for the Diethyl Ester


Within the thiophene-2,5-dicarboxylate diester series, the ester alkyl group (R) is not an inert spectator but a decisive functional handle governing electrochromic device performance and stability. Systematic investigation of R-Th compounds (3–9) has demonstrated that variation of the ester moiety—from methyl and ethyl to branched alkyl and benzyl derivatives—produces measurable and operationally consequential differences in coloration efficiency, optical contrast, and long-term cycling durability [1]. These property divergences stem from electronic and steric modulation of the thiophene core's electron affinity and the stability of the radical anion intermediates formed during electrochromic switching. Generic substitution of the diethyl ester with the more commonly studied dimethyl analog or other alkyl variants is therefore not benign; it alters the performance envelope in ways that directly impact device metrics and application suitability [1].

Replacing with dimethyl ester may shift coloration efficiency and optical contrast from reported diethyl values.
Isopropyl ester analog can reduce optical contrast at 600 nm, altering device dimming range.
Branched alkyl esters (2-ethylhexyl, benzyl) alter cycling stability versus CE/ΔT balance, limiting direct interchangeability.

Quantitative Differentiation Evidence: Diethyl Thiophene-2,5-dicarboxylate versus Methyl and Alkyl Analogs


Electrochromic Coloration Efficiency: Diethyl Ester Outperforms Methyl Ester

In sandwich-type electrochromic devices (ECDs) fabricated under identical conditions, the diethyl ester (Et-Th) achieves a maximum coloration efficiency of 512 cm² C⁻¹, whereas the methyl ester analog (Me-Th) delivers 391 cm² C⁻¹—a 31% relative enhancement for the ethyl-substituted derivative [1]. The increased coloration efficiency translates directly to reduced charge consumption per unit of optical density change during device switching.

Coloration Efficiency
Head-to-head
512 cm² C⁻¹ (Et) vs 391 cm² C⁻¹ (Me) — +31%
Higher CE may support lower-power device operation
Sandwich-type ECD, identical conditions
Electrochromic materials Coloration efficiency Small-molecule cathodic electrochromism

Electrochromic Optical Contrast: Diethyl Ester Demonstrates Superior ΔT versus Isopropyl Ester

The diethyl ester (Et-Th) achieves an optical contrast (ΔT) of 44% at 600 nm in electrochromic device testing, compared to 28% for the isopropyl ester analog (iPr-Th) under the same measurement conditions—representing a 57% relative improvement in transmittance modulation [1]. This contrast differential is visually significant and operationally meaningful for device applications requiring pronounced colorless-to-colored switching.

Optical Contrast (ΔT)
Head-to-head
44% at 600 nm vs 28% (iPr) — +16 pp
Greater transmittance modulation supports high-contrast switching
Measured in sandwich-type ECD
Electrochromic devices Optical contrast Cathodic switching

Electrochromic Cycling Stability: Diethyl Ester Confers Intermediate Durability between Methyl and Branched Alkyl Analogs

In the series of seven studied R-Th compounds, cycling stability was found to correlate with the steric bulk of the ester R group. The diethyl ester (Et-Th) exhibits intermediate cycling durability: it substantially outperforms the methyl ester (Me-Th), which shows more rapid degradation under repeated coloring/bleaching cycles, but does not match the maximal stability observed for the 2-ethylhexyl and benzyl derivatives [1]. The systematic trend establishes that increasing steric hindrance at the ester moiety progressively enhances resistance to cycling-induced degradation [1].

Cycling Stability Rank
Head-to-head
Intermediate: Et > Me;
Steric bulk at ester correlates with durability
Repeated coloring/bleaching cycles
Reduction Potentials
Head-to-head
E₁ = −1.94 V, E₂ = −2.58 V vs Ag/Ag⁺
Unique redox signature governs driving voltage compatibility
Distinct from Me & iPr analogs
Polymer EC Performance
Class-level
PSSS-Diester: ΔOD 0.23, τ 0.6 s, 94% retention/500 cycles
Polymer properties are specific to ethyl ester substitution
Electropolymerization of SSS-Diester
Electrochromic stability Cycling durability Degradation mechanism

Electrochemical Reduction Potentials: Distinct Redox Signature of the Diethyl Ester

Cyclic voltammetry reveals that the diethyl ester (Et-Th) undergoes a two-step single-electron reduction process with characteristic potentials: first reduction to the radical anion at −1.94 V vs Ag/Ag⁺, and second reduction to the dianion at −2.58 V vs Ag/Ag⁺ [1]. These values are distinct from other R-Th compounds in the series (first reduction range: −1.87 to −2.00 V; second reduction range: −2.48 to −2.68 V), confirming that the ethyl ester substitution produces a unique electrochemical signature that cannot be assumed equivalent to methyl, isopropyl, or benzyl analogs [1].

Reduction Potentials
Head-to-head
E₁ = −1.94 V, E₂ = −2.58 V vs Ag/Ag⁺
Unique redox signature governs driving voltage compatibility
Distinct from Me & iPr analogs
Cyclic voltammetry Reduction potential Radical anion

Polymerization Behavior and Electronic Effects: Diethyl Ester as an Electron-Withdrawing Monomer Building Block

The diethyl ester-substituted terthienyl monomer (diethyl 2,5-di(thiophen-2-yl)thiophene-3,4-dicarboxylate, SSS-Diester), which incorporates the diethyl thiophene-2,5-dicarboxylate core, undergoes electrochemical polymerization to yield a conducting polymer (PSSS-Diester) exhibiting stable and reversible redox behavior with distinct multicolor electrochromism: reddish-orange (neutral), brown (intermediate), and green (oxidized) [1]. The resulting electrochromic device demonstrates optical density of 0.23 and response time of 0.6 s at 623 nm, with 94% optical activity retained after 500 switching cycles [1]. This multicolor palette and switching performance profile are not generalizable across all thiophene diester-derived polymers but are specific to the electronic and steric properties imparted by the ethyl ester substitution pattern.

Polymer EC Performance
Class-level
PSSS-Diester: ΔOD 0.23, τ 0.6 s, 94% retention/500 cycles
Polymer properties are specific to ethyl ester substitution
Electropolymerization of SSS-Diester
Conducting polymers Electropolymerization Electron-withdrawing substituents

Validated Application Scenarios for Diethyl Thiophene-2,5-dicarboxylate Based on Comparative Performance Data


High-Contrast Cathodic Electrochromic Devices Requiring Superior Optical Modulation

Based on the demonstrated 44% optical contrast (ΔT) at 600 nm—exceeding the isopropyl analog by 16 percentage points—the diethyl ester is the preferred small-molecule electrochromic material for applications demanding pronounced colorless-to-blue switching with maximal transmittance differential . This advantage is directly relevant to smart windows, anti-glare automotive mirrors, and electrochromic displays where visual distinguishability between bleached and colored states is paramount.

Electrochromic Systems Prioritizing Coloration Efficiency and Reduced Power Consumption

The diethyl ester's 512 cm² C⁻¹ coloration efficiency, which outperforms the methyl ester by 31% (391 cm² C⁻¹), makes it the more efficient option among the simpler alkyl derivatives for battery-powered or low-energy electrochromic devices . This translates to reduced charge consumption per optical density change, enabling longer operational lifetime in portable or energy-constrained applications.

Electrochemical Polymerization to Yield Stable Multicolor Conducting Polymers

The diethyl ester-substituted terthienyl monomer (SSS-Diester) undergoes electrochemical polymerization to produce a conducting polymer (PSSS-Diester) with reversible redox behavior, three distinct color states (reddish-orange/brown/green), and excellent cycling durability (94% optical activity retention after 500 switches) . This combination of multicolor capability and robust cycling stability supports applications in polymer-based electrochromic devices, organic electronic components, and smart materials requiring tunable optical properties.

Research-Grade Building Block with Validated Purity and Characterization

Commercially available at 95% purity with batch-specific analytical characterization including NMR, HPLC, and GC as per vendor technical specifications , the diethyl ester serves as a reproducible starting material for systematic investigations into structure-property relationships across the thiophene-2,5-dicarboxylate diester family. Its well-defined electrochemical signature (E₁ = −1.94 V; E₂ = −2.58 V vs Ag/Ag⁺) provides a reliable reference point for comparative studies with novel ester derivatives [1].

Application
Selection Property
Validation Focus
High-contrast cathodic electrochromic device studies
Optical contrast (ΔT) profile
Verify transmittance modulation at 600 nm
Low-power electrochromic systems & efficiency screening
Coloration efficiency (CE) profile
Evaluate charge-to-optical-density ratio
Electrochemical polymerization to multicolor conducting polymers
Polymer EC properties & stability
Assess color states and cycling durability
Structure–property relationship investigations
Reproducible purity & characterization data
Cross-check electrochemical signatures with literature

Technical Documentation Hub

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14 linked technical documents
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